molecular formula C15H17N3OS B2448902 2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 866144-85-6

2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2448902
CAS No.: 866144-85-6
M. Wt: 287.38
InChI Key: ONFYFKKDTOPZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a phenyl group, a pyrrolidine ring, and a thiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the pyrrolidine ring: This can be done via nucleophilic substitution reactions where a pyrrolidine derivative reacts with an appropriate electrophile.

    Coupling of the phenyl group: This step might involve Friedel-Crafts acylation or alkylation reactions to introduce the phenyl group onto the acetamide backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the phenyl, pyrrolidine, or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2-(1-pyrrolidinyl)acetamide: Lacks the thiazole ring.

    2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the phenyl group.

    2-phenyl-N-(1,3-thiazol-2-yl)acetamide: Lacks the pyrrolidine ring.

Uniqueness

The presence of all three functional groups (phenyl, pyrrolidine, and thiazole) in 2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide might confer unique chemical and biological properties, making it a compound of interest for further study.

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(17-15-16-8-11-20-15)13(18-9-4-5-10-18)12-6-2-1-3-7-12/h1-3,6-8,11,13H,4-5,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFYFKKDTOPZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.